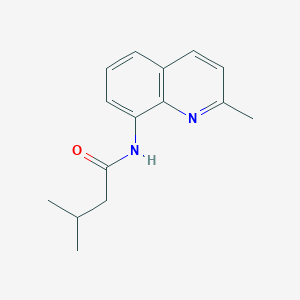![molecular formula C19H21ClN2O3 B243819 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B243819.png)
3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as Cmpd-1 and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
Cmpd-1 works by inhibiting the activity of a specific enzyme called protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation. Inhibition of this enzyme by Cmpd-1 leads to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects
Cmpd-1 has been shown to have various biochemical and physiological effects. Studies have shown that Cmpd-1 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. Additionally, Cmpd-1 has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using Cmpd-1 in lab experiments is its high potency and specificity for protein kinase CK2. This makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of using Cmpd-1 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Cmpd-1. One area of interest is the development of new derivatives of Cmpd-1 with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of Cmpd-1 for use in humans. Finally, more research is needed to fully understand the mechanism of action of Cmpd-1 and its potential applications in the treatment of various diseases.
合成法
The synthesis of Cmpd-1 involves the reaction of 3-chloro-4-methylbenzoic acid with 5-methoxy-2-(4-morpholinyl)aniline in the presence of an activating agent. The resulting product is then purified through column chromatography to obtain the pure compound.
科学的研究の応用
Cmpd-1 has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that Cmpd-1 has a strong inhibitory effect on the growth of cancer cells and has the potential to be used as a chemotherapeutic agent. Additionally, Cmpd-1 has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
特性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
3-chloro-N-(5-methoxy-2-morpholin-4-ylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-3-4-14(11-16(13)20)19(23)21-17-12-15(24-2)5-6-18(17)22-7-9-25-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23) |
InChIキー |
WCIKBOKDVWYUCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)

![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)